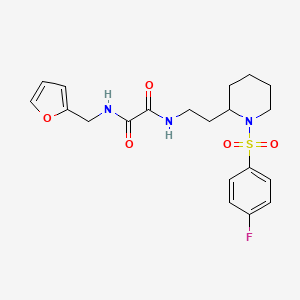

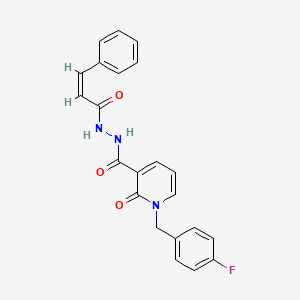

Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Most syntheses of thiophene create substituted thiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form thiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular formula of a similar compound, Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate, is C15H10N2O5S2 and it has a molecular weight of 362.37.Chemical Reactions Analysis

Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide in the synthesis of thiophene . In the presence of a gold catalyst, a more complex 2,3-disubstituted thiophene can be synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 5-NITROTHIOPHENE-2-CARBOXALDEHYDE, include a melting point of 75-77 °C, a boiling point of 118-120 °C, and a density of 1.534±0.06 g/cm3 .科学的研究の応用

Synthesis and Biomedical Applications

- A series of 2- and 3-nitrothiophene-5-carboxamides, which might include derivatives similar to Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate, were synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. The compounds with strong tertiary amine bases or oxiranes showed potent radiosensitizing properties in hypoxic mammalian cells, indicating their potential application in enhancing the efficacy of radiotherapy in cancer treatment (Threadgill et al., 1991).

Material Science and Chemical Synthesis

- In another study, the nitration of methyl-3-hydroxythiophene-2-carboxylate, a compound related to this compound, produced two products with reversed structural assignments based on carbon-13 NMR data. This research contributes to the understanding of nitration reactions in thiophene derivatives, which is crucial for designing and synthesizing novel materials and chemicals (Barker et al., 2001).

Isotopic Labeling and Antitumor Agents

- The use of potassium [15N]-nitrate for nitration and concurrent hydrolysis of cyanothiophenes, including structures similar to this compound, allowed for the high-yield production of [15N]-nitrothiophenecarboxamides. These isotopically labeled compounds are of interest as potential antitumor agents, showcasing the compound's utility in developing targeted cancer therapies (Shinkwin & Threadgill, 1996).

作用機序

Target of Action

Similar compounds, such as nitrothiophene carboxamides, have been reported to target bacterial nitroreductases nfsa and nfsb . These enzymes play a crucial role in the activation of the pro-drug within the bacterial cell .

Mode of Action

The compound is believed to be a pro-drug that requires activation by specific bacterial nitroreductases Once activated, it exerts its antibacterial properties

Biochemical Pathways

The compound affects the bacterial nitroreductase pathway . Nitroreductases are enzymes that catalyze the reduction of nitro groups to amino groups, a critical step in the activation of the pro-drug.

Result of Action

The compound has been reported to exhibit potent antibacterial properties . It has been found to be effective against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp . These compounds are bactericidal and efficacious in a mouse thigh infection model .

将来の方向性

Thiophene and its derivatives have been proven to be effective drugs in the current disease scenario . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

特性

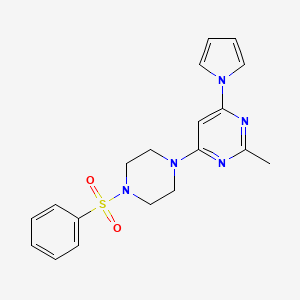

IUPAC Name |

methyl 3-[(5-nitrothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5S2/c1-24-17(21)15-11(9-13(26-15)10-5-3-2-4-6-10)18-16(20)12-7-8-14(25-12)19(22)23/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGQERUTZFRMDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-9-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475897.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2475898.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2475907.png)